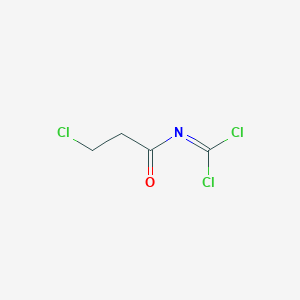
(3-Chloropropanoyl)carbonimidoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropropanoyl)carbonimidoyl is a chemical compound with significant importance in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloropropanoyl)carbonimidoyl can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, or phosgene to form 3-chloropropionyl chloride . This intermediate can then be reacted with various amines to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropanoyl)carbonimidoyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group, which is a good leaving group.
Acylation: It can act as an acylating agent, introducing the 3-chloropropanoyl group into various substrates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Scientific Research Applications
(3-Chloropropanoyl)carbonimidoyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloropropanoyl)carbonimidoyl involves its reactivity as an acylating agent and its ability to undergo nucleophilic substitution. . This reactivity is harnessed in various synthetic applications to construct complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
- Chloroacetyl chloride
- Propanoyl chloride
- Acryloyl chloride
- Methacryloyl chloride
- Cyclopropanecarbonyl chloride
Uniqueness
(3-Chloropropanoyl)carbonimidoyl is unique due to its bifunctional nature, possessing both a chloro group and a carbonimidoyl group. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
89744-44-5 |
|---|---|
Molecular Formula |
C4H4Cl3NO |
Molecular Weight |
188.44 g/mol |
IUPAC Name |
3-chloro-N-(dichloromethylidene)propanamide |
InChI |
InChI=1S/C4H4Cl3NO/c5-2-1-3(9)8-4(6)7/h1-2H2 |
InChI Key |
UDQFWJFTPBTQNP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=O)N=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















